![molecular formula C18H14N2O4 B5882747 2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide](/img/structure/B5882747.png)
2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide
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Overview
Description
2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide typically involves multi-step organic reactions. One common method involves the condensation of benzofuran derivatives with ethoxy-substituted quinoxaline precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or quinoxaline rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one: Known for its fluorescence properties and used in biological labeling.
Fluorinated Pyridines: Studied for their unique chemical and biological properties.
Thiazolidine Derivatives: Explored for their diverse pharmacological activities.
Uniqueness
2-(Benzofuran-2-yl)-4-ethoxy-3-oxo-3,4-dihydroquinoxaline 1-oxide stands out due to its unique combination of benzofuran and quinoxaline moieties, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-2-23-20-14-9-5-4-8-13(14)19(22)17(18(20)21)16-11-12-7-3-6-10-15(12)24-16/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIOSJXUEOMOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC4=CC=CC=C4O3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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